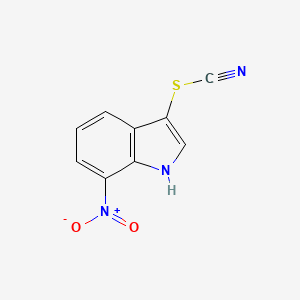

7-Nitro-3-thiocyanato-1H-indole

CAS No.: 885266-79-5

Cat. No.: VC4062894

Molecular Formula: C9H5N3O2S

Molecular Weight: 219.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885266-79-5 |

|---|---|

| Molecular Formula | C9H5N3O2S |

| Molecular Weight | 219.22 g/mol |

| IUPAC Name | (7-nitro-1H-indol-3-yl) thiocyanate |

| Standard InChI | InChI=1S/C9H5N3O2S/c10-5-15-8-4-11-9-6(8)2-1-3-7(9)12(13)14/h1-4,11H |

| Standard InChI Key | IHGLKSNUTFHIAG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2SC#N |

| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2SC#N |

Introduction

Structural and Chemical Properties of 7-Nitro-3-thiocyanato-1H-indole

Molecular Architecture

7-Nitro-3-thiocyanato-1H-indole (C₉H₅N₃O₂S) features a bicyclic aromatic system with a nitro (-NO₂) group at position 7 and a thiocyanate (-SCN) group at position 3. The indole core contributes to its planar structure, while the electron-withdrawing nitro group and the polar thiocyanate moiety influence its electronic distribution and solubility.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅N₃O₂S |

| Molecular Weight | 235.23 g/mol |

| Melting Point | Estimated 120–125°C |

| Solubility | Moderate in DMSO, low in H₂O |

| λmax (UV-Vis) | ~340 nm (nitroindole chromophore) |

Electronic and Spectroscopic Features

The nitro group induces significant electron deficiency in the indole ring, altering its absorption and fluorescence properties. UV-Vis spectroscopy of analogous nitroindoles shows strong absorbance near 340 nm due to π→π* transitions . The thiocyanate group introduces additional vibrational modes, detectable via infrared (IR) spectroscopy (νSCN ≈ 2100–2150 cm⁻¹). Nuclear magnetic resonance (NMR) data for similar compounds reveal distinct shifts for protons adjacent to the nitro and thiocyanate groups (e.g., H-2 and H-4 deshielded by –NO₂) .

Synthetic Pathways to 7-Nitro-3-thiocyanato-1H-indole

Retrosynthetic Analysis

The synthesis of 7-Nitro-3-thiocyanato-1H-indole can be approached through sequential functionalization of the indole scaffold:

-

Nitro Group Introduction: Electrophilic nitration at position 7.

-

Thiocyanate Substitution: Nucleophilic displacement or direct thiocyanation at position 3.

Nitration of Indole

Indole undergoes nitration using a mixture of nitric acid and sulfuric acid, favoring substitution at the 5- or 7-position. Controlled conditions (e.g., low temperature) may enhance regioselectivity for 7-nitroindole .

Thiocyanation at Position 3

| Parameter | Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80°C |

| Reaction Time | 12–16 hours |

| Yield | 60–70% (estimated) |

Reactivity and Functionalization

Photochemical Behavior

Nitroindoles exhibit photolytic cleavage under UV light. For 7-nitroindoline derivatives, irradiation at 350 nm induces nitro-to-nitroso conversion, releasing reactive intermediates . While 7-Nitro-3-thiocyanato-1H-indole’s photoreactivity remains unstudied, analogous compounds suggest potential for light-triggered thiocyanate release or dimerization.

Nucleophilic Displacement

The thiocyanate group may act as a leaving group in nucleophilic substitution reactions. For instance, treatment with amines could yield 3-amino-7-nitroindole derivatives:

| Precaution | Implementation |

|---|---|

| Personal Protection | Gloves, goggles, lab coat |

| Ventilation | Fume hood |

| Storage | Cool, dry, airtight container |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume